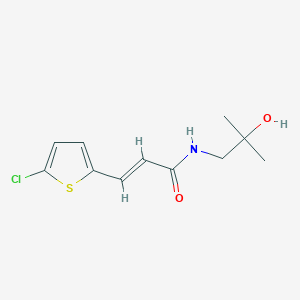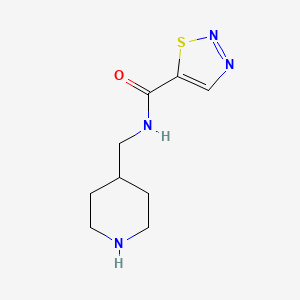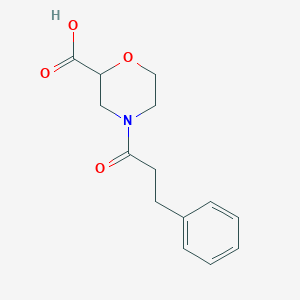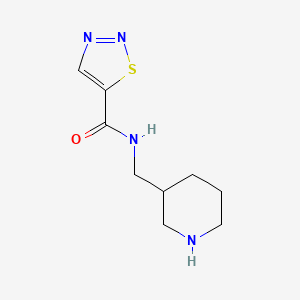
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is a chemical compound that belongs to the class of enamide compounds. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain, decrease blood glucose levels, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is its versatility in the laboratory. The compound can be easily synthesized and modified, allowing researchers to tailor its properties to specific applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective effects and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells and may be able to be developed into a new cancer therapy. Finally, further research is needed to fully understand the mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide can be achieved through a multi-step process. The starting material for the synthesis is 5-chlorothiophene-2-carboxylic acid, which is converted into 5-chlorothiophene-2-carboxylic acid chloride using thionyl chloride. The resulting compound is then reacted with N-(2-hydroxy-2-methylpropyl)prop-2-enamide in the presence of triethylamine to yield (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-11(2,15)7-13-10(14)6-4-8-3-5-9(12)16-8/h3-6,15H,7H2,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZJHVKMRENQO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=CC1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)/C=C/C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)



![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)